molecular formula C15H24ClNO2 B13731893 2-Pyridylmethyl alpha-ethyl-alpha-methylhexanoate hydrochloride CAS No. 42023-73-4

2-Pyridylmethyl alpha-ethyl-alpha-methylhexanoate hydrochloride

Cat. No.: B13731893
CAS No.: 42023-73-4
M. Wt: 285.81 g/mol
InChI Key: YICNJJUGDAGYBB-UHFFFAOYSA-N
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Description

2-Pyridylmethyl alpha-ethyl-alpha-methylhexanoate hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridylmethyl group attached to a hexanoate backbone, with additional ethyl and methyl substitutions, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridylmethyl alpha-ethyl-alpha-methylhexanoate hydrochloride typically involves the reaction of 2-pyridylmethyl chloride with alpha-ethyl-alpha-methylhexanoic acid in the presence of a base, such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated by crystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. Continuous flow setups allow for better control over reaction conditions, such as temperature and pressure, leading to higher selectivity and reduced waste. The use of automated systems also minimizes human error and increases reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-Pyridylmethyl alpha-ethyl-alpha-methylhexanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridylmethyl group, where nucleophiles like amines or thiols replace the chloride ion.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in a polar solvent like ethanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amines or thiols.

Scientific Research Applications

2-Pyridylmethyl alpha-ethyl-alpha-methylhexanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the synthesis of advanced materials, such as polymers and catalysts, due to its versatile reactivity.

Mechanism of Action

The mechanism of action of 2-Pyridylmethyl alpha-ethyl-alpha-methylhexanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridylmethyl group can coordinate with metal ions, altering the electronic environment and affecting the activity of the target. Additionally, the ester and alkyl groups can modulate the compound’s lipophilicity and membrane permeability, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridylmethyl alpha-methylhexanoate hydrochloride: Lacks the ethyl substitution, resulting in different reactivity and biological properties.

    2-Pyridylmethyl alpha-ethylhexanoate hydrochloride: Lacks the methyl substitution, affecting its steric and electronic characteristics.

    2-Pyridylmethyl hexanoate hydrochloride: Lacks both ethyl and methyl substitutions, making it less sterically hindered and potentially less selective in its interactions.

Uniqueness

2-Pyridylmethyl alpha-ethyl-alpha-methylhexanoate hydrochloride stands out due to its unique combination of substitutions, which confer specific steric and electronic properties. These characteristics make it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties.

Properties

CAS No.

42023-73-4

Molecular Formula

C15H24ClNO2

Molecular Weight

285.81 g/mol

IUPAC Name

pyridin-1-ium-2-ylmethyl 2-ethyl-2-methylhexanoate;chloride

InChI

InChI=1S/C15H23NO2.ClH/c1-4-6-10-15(3,5-2)14(17)18-12-13-9-7-8-11-16-13;/h7-9,11H,4-6,10,12H2,1-3H3;1H

InChI Key

YICNJJUGDAGYBB-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(CC)C(=O)OCC1=CC=CC=[NH+]1.[Cl-]

Origin of Product

United States

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